![molecular formula C10H7F3N2O B8047592 5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B8047592.png)
5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Overview
Description
5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C10H7F3N2O and its molecular weight is 228.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1,2,4-Oxadiazole compounds, including derivatives of 5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole, are being investigated for their anti-protozoal and anti-cancer properties. A study by Dürüst et al. (2012) discussed the synthesis of novel oxadiazolyl pyrrolo triazole diones and their in vitro anti-protozoal and cytotoxic activities (Dürüst et al., 2012).
Another study by Shankara et al. (2022) explored the synthesis of new 1,3,4-Oxadiazoles derivatives and their in silico studies and biological assessment as potential candidates for anti-cancer and anti-diabetic agents (Shankara et al., 2022).
The compound was also used in the synthesis of difluoromethylene-containing 1,2,4-Oxadiazole compounds, as described by Yang et al. (2007). This study focused on reactions with various unsaturated compounds, yielding various difluoromethylenated 1,2,4-oxadiazole-containing compounds (Yang et al., 2007).
Buscemi et al. (1996) investigated the photochemistry of some 1,2,4-Oxadiazoles in the presence of nitrogen nucleophiles, which led to the formation of 1,2,4-Triazoles, Indazoles, and Benzimidazoles (Buscemi et al., 1996).
A study by Pace et al. (2004) focused on the photochemistry of fluorinated heterocyclic compounds, providing an expedient route for the synthesis of fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles (Pace et al., 2004).
Laddi et al. (2016) synthesized and evaluated the antimicrobial activity of new 1,3,4- Oxadiazoles, 1,2,4-Triazoles, and 1,3,4-Thiadiazoles, demonstrating significant antimicrobial activity against certain strains (Laddi et al., 2016).
properties
IUPAC Name |
5-methyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c1-6-14-9(15-16-6)7-2-4-8(5-3-7)10(11,12)13/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEFEQAMMSBUGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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